Mca-SEVNLDAEFK(Dnp) is a synthetic peptide that serves as a substrate for Beta-secretase 1 (BACE-1), an enzyme implicated in the cleavage of amyloid precursor protein, which is significant in Alzheimer's disease pathology. The compound features a specific mutation known as the 'Swedish' mutation, which enhances its interaction with BACE-1. This peptide is utilized primarily in research settings to study the mechanisms of amyloid plaque formation and the role of BACE-1 in neurodegenerative diseases.
Mca-SEVNLDAEFK(Dnp) is classified as a fluorescent substrate peptide. It falls under the category of biochemical tools used for studying proteolytic enzymes, particularly those involved in amyloid beta formation. Its classification is essential for understanding its role in molecular biology and pharmacology.
The synthesis of Mca-SEVNLDAEFK(Dnp) typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides with high purity and yield. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Mca-SEVNLDAEFK(Dnp) has a defined sequence of amino acids that includes:
The molecular formula and weight can be derived from its sequence:
Mca-SEVNLDAEFK(Dnp) undergoes specific reactions when exposed to BACE-1. The enzyme cleaves the peptide bond within the substrate, leading to the release of fluorescent products.
The mechanism of action involves the binding of Mca-SEVNLDAEFK(Dnp) to BACE-1, where the enzyme facilitates hydrolysis at specific peptide bonds within the substrate.
Mca-SEVNLDAEFK(Dnp) has several scientific uses:
Fluorogenic substrates revolutionized enzymology by enabling real-time, continuous monitoring of protease activity. Early designs used aromatic amines or contact-quenched systems, but these suffered from limited sensitivity and specificity. The advent of resonance energy transfer (FRET) substrates in the 1980s–1990s addressed these limitations by pairing a fluorescent donor (e.g., 7-methoxycoumarin, Mca) with a quenching acceptor (e.g., 2,4-dinitrophenyl, Dnp). The Mca/Dnp pair proved ideal due to its high quantum yield (ΦF = 0.49 for Mca) and efficient spectral overlap, where Dnp’s absorption maximum (363 nm) quenches Mca’s emission (λem = 393 nm) [7].
Initial peptide substrates like Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH₂ targeted collagenases but lacked selectivity for specific metalloproteases. Advances in combinatorial chemistry and phage display later identified optimized cleavage sequences for enzymes like matrix metalloproteinases (MMPs), endothelin-converting enzyme (ECE), and β-secretase (BACE-1) [6] [7]. This evolution culminated in sequence-specific FRET peptides such as Mca-SEVNLDAEFK(Dnp), designed for Alzheimer’s-related BACE-1 studies.
Table 1: Evolution of Key FRET Pairs in Protease Substrates
Donor/Acceptor Pair | Characteristics | Limitations |
---|---|---|
Trp/Dnp | Early system; ε₂₈₀ = 5,600 M⁻¹cm⁻¹ | Low quantum yield (ΦF = 0.2) |
Dabcyl/Edans | Edans: ε₃₃₆ = 5,400 M⁻¹cm⁻¹; used for solid-phase | Moderate sensitivity |
Mca/Dnp | High ε₃₂₅ = 14,500 M⁻¹cm⁻¹; optimal spectral match | Hydrophobicity complicates synthesis |
FAM/TAMRA | Long Förster radius (>50Å); cell-based applications | Cost and synthetic complexity |
Mca-SEVNLDAEFK(Dnp) exemplifies the refinement of FRET substrates for target-specific protease profiling. Its sequence Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dnp) incorporates the Swedish mutation (Lys-Met → Asn-Leu) of amyloid precursor protein (APP), making it a selective substrate for BACE-1 [1] [2]. Upon cleavage between Leu and Asp, the spatial separation of Mca and Dnp results in a >100-fold increase in fluorescence (λex = 320 nm, λem = 400 nm), allowing quantifiable real-time kinetics [4].
This substrate bridges in vitro and cell-based assays:
Table 2: Kinetics of Mca-SEVNLDAEFK(Dnp) Hydrolysis by Key Enzymes
Enzyme | kcat/KM (M⁻¹s⁻¹) | Cleavage Site | Applications |
---|---|---|---|
BACE-1 | 8,500–12,000* | Leu-Asp | Alzheimer’s drug screening |
Thimet oligopeptidase | 1,200 | Variable | Neuropeptide metabolism |
TACE | Not cleaved | N/A | Selectivity validation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: